(2,2-Dimethylchromen-6-yl)methanol
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Overview
Description
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol is an organic compound belonging to the class of 2,2-dimethyl-1-benzopyrans It is characterized by a benzopyran ring structure with a methanol group attached at the 6th position and two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol can be achieved through several methods. One common approach involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction yields 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, which can then be reduced to (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol using appropriate reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation and reduction reactions. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and substituted benzopyran derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism by which (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-2,2-dimethyl-2H-1-benzopyran: This compound has an acetyl group instead of a methanol group at the 6th position.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: This compound features a cyano group at the 6th position.
Uniqueness
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol is unique due to its specific functional group configuration, which imparts distinct chemical and biological properties. Its methanol group allows for further chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
82441-64-3 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2,2-dimethylchromen-6-yl)methanol |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7,13H,8H2,1-2H3 |
InChI Key |
QNBPDVUHGIPLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CO)C |
Origin of Product |
United States |
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